molecular formula C22H19NO5S B15152521 Dimethyl 5-[(biphenyl-4-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate

Dimethyl 5-[(biphenyl-4-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B15152521
M. Wt: 409.5 g/mol
InChI Key: BFONAWLHTBBFAA-UHFFFAOYSA-N
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Description

2,4-DIMETHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a biphenyl moiety linked to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz–Fittig reaction, Ullmann reaction, and other metal-catalyzed cross-coupling reactions . These methods are chosen for their efficiency and ability to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-DIMETHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions are typically mild, with temperatures ranging from room temperature to moderate heating, and solvents such as toluene, ethanol, or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2,4-DIMETHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-DIMETHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-DIMETHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE include:

Uniqueness

The uniqueness of 2,4-DIMETHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE lies in its combination of a biphenyl moiety with a thiophene ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C22H19NO5S

Molecular Weight

409.5 g/mol

IUPAC Name

dimethyl 3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C22H19NO5S/c1-13-17(21(25)27-2)20(29-18(13)22(26)28-3)23-19(24)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,23,24)

InChI Key

BFONAWLHTBBFAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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